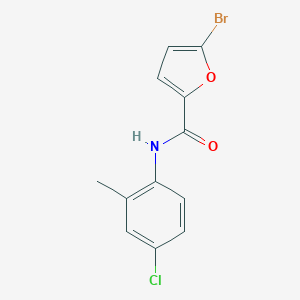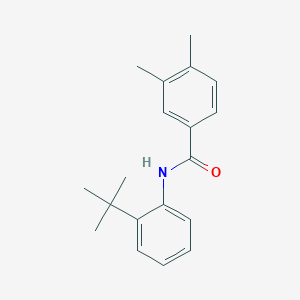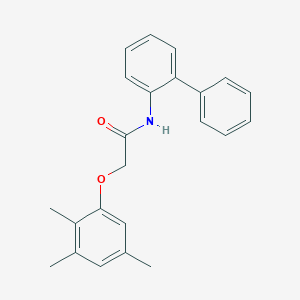![molecular formula C22H18Cl2N2O4S B296721 Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296721.png)
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate, also known as D609, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate inhibits PC-PLC activity by binding to the enzyme and blocking its catalytic site. This results in the accumulation of phosphatidylcholine in the cell membrane and the inhibition of downstream signaling pathways that require diacylglycerol as a second messenger. Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has also been shown to inhibit the activity of other enzymes, such as phospholipase A2 and sphingomyelinase, which are involved in the metabolism of membrane lipids.
Biochemical and Physiological Effects:
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has several advantages for lab experiments, including its potency as an inhibitor of PC-PLC and its ability to inhibit other enzymes involved in membrane lipid metabolism. However, Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in scientific research. One direction is the development of more potent and selective inhibitors of PC-PLC that can be used to study the role of this enzyme in cellular processes. Another direction is the use of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in combination with other drugs or therapies to enhance their efficacy. Additionally, the use of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in animal models of disease can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves several steps, including the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl mercaptan, which is then reacted with 2-methoxybenzaldehyde to form 2,4-dichlorobenzyl 2-methoxybenzyl sulfide. This compound is then reacted with ethyl cyanoacetate to form methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate (Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate).
Aplicaciones Científicas De Investigación
Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been widely used in scientific research as a potent inhibitor of PC-PLC. PC-PLC is an enzyme that hydrolyzes phosphatidylcholine, a major component of cell membranes, into choline and diacylglycerol. Methyl 5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been shown to inhibit PC-PLC activity in various cell types, including cancer cells, and has been used to study the role of PC-PLC in cellular processes such as apoptosis and cell migration.
Propiedades
Fórmula molecular |
C22H18Cl2N2O4S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
methyl 5-cyano-6-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-29-15-7-4-12(5-8-15)18-16(10-25)21(26-20(27)19(18)22(28)30-2)31-11-13-3-6-14(23)9-17(13)24/h3-9,18-19H,11H2,1-2H3,(H,26,27) |
Clave InChI |
ABAKBJKQBGMFLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)
![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)






